molecular formula C12H15ClN2O3 B14913855 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

Katalognummer: B14913855
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: FABJYSVVHDMRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-nitro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and a tert-pentyl group attached to the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide typically involves the following steps:

    Amidation: The nitro-chlorobenzene is then reacted with tert-pentylamine in the presence of a suitable catalyst to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration process efficiently.

    Catalytic Amidation: Employing high-efficiency catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitro-N-(tert-pentyl)benzamide when using an amine nucleophile.

    Reduction: The major product is 2-chloro-4-amino-N-(tert-pentyl)benzamide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-nitro-N-(tert-pentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-nitrobenzamide: Lacks the tert-pentyl group, making it less hydrophobic.

    4-Nitro-N-(tert-pentyl)benzamide: Lacks the chloro group, affecting its reactivity.

    2-Chloro-N-(tert-pentyl)benzamide: Lacks the nitro group, altering its electronic properties.

Uniqueness

2-Chloro-4-nitro-N-(tert-pentyl)benzamide is unique due to the combination of the chloro, nitro, and tert-pentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Eigenschaften

Molekularformel

C12H15ClN2O3

Molekulargewicht

270.71 g/mol

IUPAC-Name

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-6-5-8(15(17)18)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,16)

InChI-Schlüssel

FABJYSVVHDMRAS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.